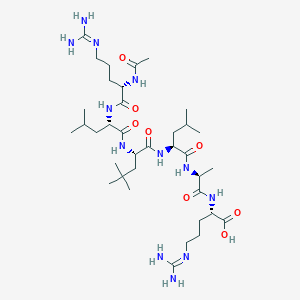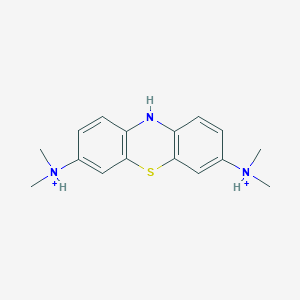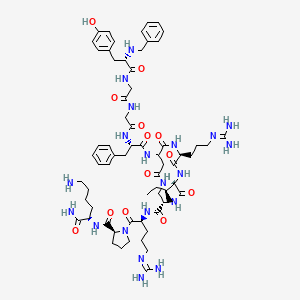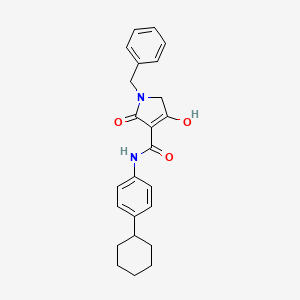
Diphosphoglycolyl proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphosphoglycolyl proline, also known as 1-(1,2-dihydroxy-2,2-diphosphonoethyl)pyrrolidine-2-carboxylic acid, is a synthetic organic compound. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of two phosphono groups and a glycolyl moiety attached to the proline backbone .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diphosphoglycolyl proline typically involves the reaction of proline with glycolic acid and phosphorous acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the diphosphonoethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is subjected to purification techniques such as recrystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions: Diphosphoglycolyl proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diphosphono groups to hydroxyl groups.
Substitution: The phosphono groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce hydroxylated compounds .
科学的研究の応用
Diphosphoglycolyl proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
作用機序
The mechanism of action of diphosphoglycolyl proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit diphosphomevalonate decarboxylase, an enzyme involved in the mevalonate pathway. This inhibition affects the synthesis of isoprenoids and sterols, which are essential for various cellular processes . The compound’s effects on other molecular targets and pathways are still under investigation.
Similar Compounds:
Proline: A naturally occurring amino acid with a similar structure but lacking the diphosphono and glycolyl groups.
Hydroxyproline: A hydroxylated derivative of proline, commonly found in collagen.
Phosphonoglycine: A compound with a similar phosphono group but different backbone structure.
Uniqueness: this compound is unique due to the presence of both diphosphono and glycolyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H15NO10P2 |
|---|---|
分子量 |
335.14 g/mol |
IUPAC名 |
1-(1,2-dihydroxy-2,2-diphosphonoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H15NO10P2/c9-5(10)4-2-1-3-8(4)6(11)7(12,19(13,14)15)20(16,17)18/h4,6,11-12H,1-3H2,(H,9,10)(H2,13,14,15)(H2,16,17,18) |
InChIキー |
CDFDGXYBANXCPC-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(C(O)(P(=O)(O)O)P(=O)(O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770771.png)
![[(2S,4R,8S,9R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770776.png)
![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)
![2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770808.png)

![[3H]pentazocine](/img/structure/B10770819.png)
![[(1S,11R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770822.png)
![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)

![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)

